molecular formula C13H16BrNO2 B8162572 2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide

2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide

Cat. No.: B8162572
M. Wt: 298.18 g/mol
InChI Key: ACSIXKJXJNKJTR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide is an organic compound that features a brominated phenoxy group and a cyclobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide typically involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with cyclobutylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclobutylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide
  • 2-(4-Bromo-2-methylphenoxy)-N-(2-tert-butylphenyl)acetamide
  • N-[2-(4-Bromo-2-methylphenoxy)ethyl]-2-butanamine oxalate

Uniqueness

2-(4-Bromo-2-methylphenoxy)-N-cyclobutylacetamide is unique due to its specific combination of a brominated phenoxy group and a cyclobutylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-7-10(14)5-6-12(9)17-8-13(16)15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXKJXJNKJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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